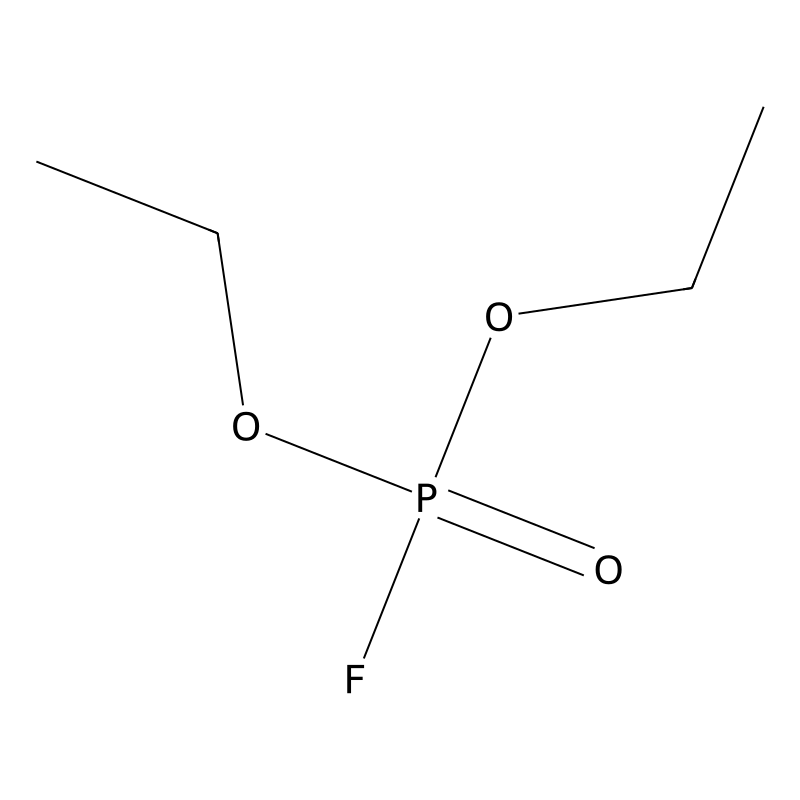Diethyl fluorophosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Diethyl fluorophosphate is an organophosphorus compound with the molecular formula . This colorless liquid is notable for its potent inhibitory effects on acetylcholinesterase, an enzyme crucial for nerve function. Due to these properties, diethyl fluorophosphate has been used in various applications, including chemical warfare and scientific research. Its structure includes a phosphorus atom bonded to two ethyl groups and a fluorine atom, which contributes to its reactivity and biological activity.
- Hydrolysis: In the presence of water, diethyl fluorophosphate hydrolyzes to produce diethyl phosphate and hydrogen fluoride. This reaction is significant in understanding its environmental degradation and toxicity.
- Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles, leading to various derivatives.
- Oxidation and Reduction: Although less common, diethyl fluorophosphate can engage in oxidation and reduction reactions under specific conditions, contributing to its versatility in synthetic chemistry.
Diethyl fluorophosphate is primarily known for its role as a potent inhibitor of acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. Such activity makes it a valuable tool in neurobiology for studying enzyme kinetics and understanding the mechanisms of nerve agents. Additionally, its effects on the nervous system have implications for developing antidotes against organophosphate poisoning .
The synthesis of diethyl fluorophosphate can be achieved through several methods:
- Reaction with Phosphorus Oxychloride: One common method involves reacting diethyl phosphite with phosphorus oxychloride, followed by fluorination using hydrogen fluoride or another fluorinating agent. This method yields diethyl fluorophosphate efficiently.
- Alternative Routes: Other synthetic routes may involve different organophosphorus precursors or reagents, but the above method remains one of the most widely used due to its straightforwardness and effectiveness.
Diethyl fluorophosphate has a broad range of applications:
- Scientific Research: It is utilized as a reagent in synthesizing other organophosphorus compounds and studying enzyme kinetics in neurobiology.
- Medicine: The compound serves as a model for researching nerve agents and developing potential antidotes.
- Agriculture: It is also used in developing pesticides and agrochemicals due to its biological activity against pests.
Research on diethyl fluorophosphate includes various interaction studies that focus on its effects on biological systems. These studies often investigate:
- Enzyme Inhibition: The compound's ability to inhibit acetylcholinesterase has been extensively studied to understand its mechanism of action and potential therapeutic uses.
- Toxicity Profiles: Investigations into the toxicity of diethyl fluorophosphate compared to other organophosphates provide insights into safety measures for handling this compound in laboratory and industrial settings .
Diethyl fluorophosphate shares similarities with several other organophosphorus compounds. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Dimethyl Fluorophosphate | Another potent acetylcholinesterase inhibitor; smaller size leads to different reactivity profiles. | |
| Diisopropyl Fluorophosphate | Used in medical research; exhibits similar inhibitory properties but differs in steric hindrance due to larger alkyl groups. | |
| Diethyl Fluorophosphite | Lacks the fluorine atom; serves different roles in chemical synthesis without the same level of biological activity. |
Diethyl fluorophosphate is unique due to its specific inhibitory potency against acetylcholinesterase and the nature of its interactions within biological systems, making it particularly valuable for both research and practical applications .








